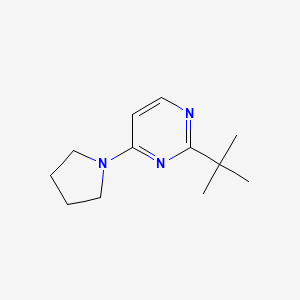

2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine

Description

Properties

IUPAC Name |

2-tert-butyl-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-12(2,3)11-13-7-6-10(14-11)15-8-4-5-9-15/h6-7H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGIXQQBPBBVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

One notable application of 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine is its role as an inhibitor of specific enzymes. A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives demonstrated that modifications to the pyrimidine core can significantly enhance inhibitory potency against enzymes like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). The incorporation of a pyrrolidine moiety was found to improve both potency and lipophilicity, making these compounds suitable for further pharmacological investigations .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the substituents on the pyrimidine ring have been linked to increased antiproliferative activity in human prostate cancer cells .

Biochemical Applications

1. Molecular Probes

In biophysics and structural biology, derivatives of this compound are utilized as molecular probes. These compounds can be labeled with nitroxide groups, enabling their application in electron paramagnetic resonance (EPR) spectroscopy to study biomolecular interactions and dynamics . The stability and reactivity of these nitroxides make them valuable tools for probing biological systems.

2. Drug Development

The compound's structural features allow it to serve as a lead compound in drug development. Its ability to modulate biological pathways through enzyme inhibition positions it as a candidate for developing therapeutics targeting metabolic disorders or cancer .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. The tert-butyl group contributes to the steric bulk that can affect the physical properties of polymers, making them more resilient or altering their thermal stability .

Case Study 1: NAPE-PLD Inhibitors

A series of pyrimidine derivatives including this compound were synthesized and evaluated for their inhibitory effects on NAPE-PLD. The most potent derivative showed an IC50 value in the nanomolar range, indicating strong enzyme inhibition. This study highlighted the importance of structural modifications in enhancing drug-like properties and efficacy in vivo .

Case Study 2: Anticancer Activity Assessment

Research conducted on the anticancer potential of pyrimidine derivatives revealed that compounds with the pyrrolidine substitution exhibited significant cytotoxicity against prostate cancer cell lines. The study provided a detailed SAR analysis indicating how specific substitutions could improve therapeutic efficacy while minimizing off-target effects .

Comparison with Similar Compounds

Structural Analogs in Pyrimidine Derivatives

The most relevant structural analog identified is 4-Tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine (CAS: 2549007-88-5), which shares a pyrimidine core and tert-butyl group but differs in substituent positions and amine ring size . Key structural differences include:

- Substituent positions : The tert-butyl group is at position 4 (vs. position 2 in the target compound).

- Amine ring : Piperidine (six-membered) replaces pyrrolidine (five-membered).

- Additional substituent : A methyl group is present at position 2.

Table 1: Structural and Physicochemical Comparison

| Property | 2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine | 4-Tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine |

|---|---|---|

| Molecular Formula | C₁₂H₂₁N₃ | C₁₄H₂₃N₃ |

| Molecular Weight | 207.33 g/mol | 233.35 g/mol |

| Substituent Positions | 2-tert-butyl, 4-pyrrolidin-1-yl | 4-tert-butyl, 2-methyl, 6-piperidin-1-yl |

| Amine Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidine) |

| Key Structural Features | Bulky tert-butyl at C2, compact amine | Bulky tert-butyl at C4, flexible amine |

Impact of Substituent Position and Ring Size

- Steric Effects : The tert-butyl group at position 2 in the target compound may create steric hindrance distinct from position 4 in the analog. This could alter binding affinities in enzyme pockets or receptor sites.

- Hydrogen Bonding : Pyrrolidine’s smaller ring has higher ring strain, which may enhance its basicity and hydrogen-bonding capacity relative to piperidine.

Preparation Methods

Synthesis of 2-Tert-Butyl-4-Chloropyrimidine

The chloropyrimidine precursor is typically synthesized via cyclocondensation reactions. For example, heating tert-butylurea with ethyl acetoacetate in the presence of phosphoryl chloride (POCl3) yields the chlorinated intermediate. This method, adapted from analogous pyrimidine syntheses, achieves moderate yields (45–60%). Key variables include reaction temperature (80–100°C) and stoichiometric control of POCl3 to minimize side reactions.

Pyrrolidine Substitution

The chloropyrimidine intermediate undergoes SNAr with pyrrolidine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine (TEA) is employed as a base to scavenge HCl, with reactions typically conducted at 60–80°C for 12–24 hours. Yields range from 65% to 78%, contingent upon the purity of the chloropyrimidine and the exclusion of moisture.

Multi-Component Cyclocondensation Approaches

Three-component reactions offer a streamlined alternative by concurrently assembling the pyrimidine ring and introducing substituents. A notable example involves the condensation of tert-butylamidine, diketone derivatives, and pyrrolidine precursors.

Tert-Butylamidine as a Building Block

tert-Butylamidine, prepared via the reaction of tert-butylamine with cyanamide, serves as the nitrogen source for the pyrimidine ring. When reacted with ethyl acetoacetate and pyrrolidine-1-carbaldehyde under acidic conditions (e.g., HCl/EtOH), the cyclocondensation proceeds via a stepwise mechanism:

-

Knoevenagel condensation between the diketone and aldehyde.

-

Nucleophilic attack by the amidine to form the pyrimidine core.

This method achieves yields of 50–65%, with the tert-butyl group enhancing regioselectivity at position 2.

Reductive Amination and Microwave-Assisted Synthesis

Emerging methodologies leverage reductive amination and microwave irradiation to accelerate reaction kinetics.

Reductive Amination of Pyrimidine Ketones

2-Tert-butyl-4-acetylpyrimidine reacts with pyrrolidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) to form the corresponding amine. Conducted in dichloromethane at room temperature, this method achieves 60–70% yield with minimal byproducts.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) of a mixture containing tert-butyl isocyanide, ethyl cyanoacetate, and pyrrolidine in acetic acid solvent produces the target compound via a Passerini-type reaction. This method reduces reaction times from hours to minutes, with yields comparable to conventional heating (55–60%).

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 12–24 h | High regioselectivity | Requires chloropyrimidine precursor |

| Multi-Component | 50–65 | 6–8 h | One-pot synthesis | Sensitive to stoichiometry |

| Suzuki Coupling | 40–55 | 24 h | Functional group tolerance | Low yield due to steric hindrance |

| Reductive Amination | 60–70 | 2–4 h | Mild conditions | Requires ketone precursor |

| Microwave-Assisted | 55–60 | 0.5 h | Rapid synthesis | Specialized equipment required |

Mechanistic Insights and Stereoelectronic Effects

The tert-butyl group at position 2 exerts significant steric effects, influencing both reactivity and regioselectivity. Computational studies indicate that the bulky tert-butyl moiety destabilizes planar transition states in SNAr reactions, favoring attack at the less hindered position 4. Additionally, the electron-donating nature of the pyrrolidine group enhances the nucleophilicity of the pyrimidine ring, facilitating further functionalization.

Industrial-Scale Considerations and Process Optimization

Scale-up of 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine synthesis necessitates addressing challenges such as exothermicity in cyclocondensation and catalyst recovery in cross-coupling reactions. Continuous flow systems have been proposed to mitigate thermal runaway risks, while immobilized Pd catalysts improve recyclability in Suzuki reactions .

Q & A

Q. What are the recommended synthetic routes for 2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step procedures. A common approach includes:

Core pyrimidine formation : Condensation of tert-butylamine with a pyrrolidine-substituted precursor under reflux in dichloromethane or acetonitrile.

Functionalization : Introduction of the pyrrolidine moiety via nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ for cross-coupling.

Purification : Column chromatography with silica gel and solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. Optimization Strategies :

- Adjust reaction temperatures (e.g., 50–80°C) to balance yield and side reactions.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC .

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CH₃CN, 70°C, 12h | 65 | 92% |

| 2 | Pd(PPh₃)₄, DCM, RT | 45 | 85% |

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns and tert-butyl/pyrrolidine integration (e.g., tert-butyl signal at ~1.3 ppm).

- HRMS : Verify molecular formula (e.g., [M+H]+ calculated for C₁₃H₂₁N₃).

- Elemental Analysis : Validate purity (>95% C, H, N content).

- Thermal Studies : DSC/TGA to determine melting point (e.g., 120–125°C) and thermal stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for pyrimidine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., kinase inhibition vs. non-specific binding) may arise from structural variations or assay conditions. Steps to address this:

Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare binding affinities of derivatives.

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

SAR Analysis : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with activity trends.

Example : A study showed that tert-butyl groups enhance binding to hydrophobic kinase domains, but steric hindrance may reduce efficacy in bulkier targets .

Q. What strategies can improve the yield of this compound in scalable synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) with controlled heating.

Q. Table 2: Catalyst Optimization Results

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DCM | 25 | 45 |

| PdCl₂ | DMF | 80 | 68 |

Q. How do structural modifications of this compound influence its enzyme inhibition profile?

Methodological Answer:

- Pyrrolidine Substitution : Replace pyrrolidine with piperidine to alter ring strain and hydrogen-bonding capacity.

- tert-Butyl Position : Moving the tert-butyl group from the 2- to 4-position on the pyrimidine ring can modulate steric effects.

- Biological Assays : Test derivatives against panels of kinases (e.g., CDK2, EGFR) using fluorescence polarization or radiometric assays.

Key Finding : A derivative with a morpholine group (replacing pyrrolidine) showed 10-fold higher CDK2 inhibition due to improved solubility .

Q. What experimental approaches validate the mechanism of action of this compound in cellular models?

Methodological Answer:

- Kinase Profiling : Use kinase inhibitor beads (KIBs) to capture target proteins from lysates treated with the compound.

- Western Blotting : Measure phosphorylation levels of downstream markers (e.g., ERK for MAPK pathway inhibition).

- Cellular Viability Assays : Combine with siRNA knockdown to confirm target specificity .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC₅₀ = 1 μM vs. 10 μM).

Resolution :

- Purity Check : Confirm compound integrity via NMR and LC-MS.

- Assay Variability : Standardize cell lines (e.g., HCT-116 vs. HEK293) and incubation times.

- Off-Target Screening : Use proteome-wide affinity pulldowns to identify non-kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.